molecular formula C15H16ClNO4 B10977157 3-[(4-Chlorobenzyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

3-[(4-Chlorobenzyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B10977157
M. Wt: 309.74 g/mol
InChI Key: YNGMLSKSWGCPPB-UHFFFAOYSA-N
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Description

3-[(4-Chlorobenzyl)carbamoyl]-7-oxabicyclo[221]heptane-2-carboxylic acid is a complex organic compound featuring a bicyclic structure

Preparation Methods

The synthesis of 3-[(4-Chlorobenzyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid can be achieved through several routes. One common method involves a formal [4 + 2] cycloaddition reaction enabled by organocatalysis. This reaction allows for the rapid and enantioselective synthesis of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild conditions . Another approach involves palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(4-Chlorobenzyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to engage in hydrogen bond catalysis, facilitating various chemical transformations . This mechanism is distinct from other methods involving enamine or Brønsted acid catalysis .

Comparison with Similar Compounds

Similar compounds to 3-[(4-Chlorobenzyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid include other bicyclo[2.2.1]heptane derivatives such as 3-((3-chlorobenzyl)carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid . These compounds share a similar bicyclic core but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific substitution pattern and potential for diverse chemical transformations.

Properties

Molecular Formula

C15H16ClNO4

Molecular Weight

309.74 g/mol

IUPAC Name

3-[(4-chlorophenyl)methylcarbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C15H16ClNO4/c16-9-3-1-8(2-4-9)7-17-14(18)12-10-5-6-11(21-10)13(12)15(19)20/h1-4,10-13H,5-7H2,(H,17,18)(H,19,20)

InChI Key

YNGMLSKSWGCPPB-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C(C1O2)C(=O)NCC3=CC=C(C=C3)Cl)C(=O)O

Origin of Product

United States

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